molecular formula C7H4Br2N2 B1436958 4,6-Dibromopyrazolo[1,5-a]pyridine CAS No. 1473426-21-9

4,6-Dibromopyrazolo[1,5-a]pyridine

Cat. No.: B1436958
CAS No.: 1473426-21-9
M. Wt: 275.93 g/mol
InChI Key: CFGQJYXWWUXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromopyrazolo[1,5-a]pyridine is a high-value, polyhalogenated heterocyclic building block designed for advanced pharmaceutical research and development. Compounds based on the pyrazolo[1,5-a]pyridine scaffold are recognized in medicinal chemistry for their significant biological activities, particularly as potent protein kinase inhibitors which play a critical role in targeted cancer therapy . The presence of two bromine atoms at the 4 and 6 positions of this rigid, fused bicyclic system makes it an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions . This allows medicinal chemists to efficiently introduce diverse functional groups and aromatic systems, enabling the construction of compound libraries for structure-activity relationship (SAR) studies and the discovery of novel bioactive molecules . The structural versatility of this compound makes it a crucial intermediate in the synthesis of potential therapeutic agents, especially for targeting various kinases like CK2, EGFR, and B-Raf . Researchers utilize this scaffold to develop molecules that act as ATP-competitive inhibitors, disrupting aberrant signaling pathways in diseases like non-small cell lung cancer and melanoma . As a solid with low water solubility, it is typically handled in laboratory organic solvents. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. All information presented is for informational purposes only. Researchers should handle this compound with care, consulting its safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGQJYXWWUXUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 4,6-Dibromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 4,6-Dibromopyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in compounds developed for a range of therapeutic areas.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, characterization, and application of its derivatives. This document synthesizes predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related analogs. We provide detailed interpretations of the expected spectral features, causality behind experimental observations, and robust, self-validating protocols for data acquisition.

Introduction to 4,6-Dibromopyrazolo[1,5-a]pyridine

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic compound that can be considered a purine analog. This structural feature has made it a privileged scaffold in drug discovery, with derivatives showing promise as kinase inhibitors and agents targeting the central nervous system.[3] The introduction of bromine atoms at the 4- and 6-positions of the pyridine ring significantly alters the molecule's electronic properties and provides synthetic handles for further functionalization through cross-coupling reactions. Accurate characterization of this dibrominated core is the foundational first step for any research and development program utilizing this scaffold.

Below is the chemical structure and numbering scheme for 4,6-Dibromopyrazolo[1,5-a]pyridine.

Caption: Structure of 4,6-Dibromopyrazolo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4,6-Dibromopyrazolo[1,5-a]pyridine, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the heterocyclic core.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic system. The chemical shifts are predicted based on the known spectrum of the parent pyrazolo[1,5-a]pyridine and the expected electronic effects of the two bromine substituents.[4] Bromine, being an electronegative atom, will exert a deshielding effect on adjacent protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-2~8.10dJ2,3 ≈ 2.5 HzLocated on the electron-deficient pyrazole ring, adjacent to a nitrogen atom. Expected to be downfield.
H-3~6.80dJ3,2 ≈ 2.5 HzCoupled to H-2. Generally upfield in this ring system.
H-5~7.30dJ5,7 ≈ 1.5 HzMeta-coupled to H-7. Deshielded by the adjacent bromine at C-6.
H-7~8.45dJ7,5 ≈ 1.5 HzAdjacent to the bridgehead nitrogen and deshielded by the bromine at C-6. Expected to be the most downfield proton on the pyridine ring.
Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will provide insight into the carbon framework. Seven signals are expected for the carbon atoms of the pyrazolo[1,5-a]pyridine core. The carbons directly attached to the bromine atoms (C-4 and C-6) will be significantly shifted to a higher field (more shielded) than in the parent compound, a phenomenon known as the "heavy atom effect."

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2~141.0Carbon in the pyrazole ring, adjacent to nitrogen.
C-3~97.0Upfield carbon in the pyrazolo ring.
C-3a~142.5Bridgehead carbon, quaternary.
C-4~115.0Carbon bearing a bromine atom; shielded.
C-5~118.0CH carbon on the pyridine ring.
C-6~110.0Carbon bearing a bromine atom; shielded.
C-7~129.0CH carbon adjacent to the bridgehead nitrogen.
Experimental Protocol for NMR Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve ~5-10 mg of purified 4,6-Dibromopyrazolo[1,5-a]pyridine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (>1024) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. For 4,6-Dibromopyrazolo[1,5-a]pyridine, the key absorptions will be related to the aromatic C-H and C-C bonds, as well as the C-Br bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100-3000Medium-WeakAromatic C-H stretching.[5]
1600-1450Medium-StrongAromatic C=C and C=N ring stretching vibrations.[6]
~1100StrongC-N stretching.
900-675StrongC-H out-of-plane ("oop") bending. The pattern can be indicative of the substitution.[5]
700-500StrongC-Br stretching vibrations.[7]
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Analysis: Place a small amount of the solid 4,6-Dibromopyrazolo[1,5-a]pyridine powder onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 4,6-Dibromopyrazolo[1,5-a]pyridine, the most telling feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms.

Molecular Ion and Fragmentation Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A compound with two bromine atoms will therefore exhibit a characteristic molecular ion cluster with three peaks (M, M+2, M+4) in a ratio of approximately 1:2:1.[9]

  • Molecular Weight Calculation:

    • C₇H₄⁷⁹Br₂N₂ = 712.0000 + 41.0078 + 278.9183 + 214.0031 = 273.8723 g/mol

    • C₇H₄⁷⁹Br⁸¹BrN₂ = 275.8703 g/mol

    • C₇H₄⁸¹Br₂N₂ = 277.8683 g/mol

Predicted m/z Relative Abundance Ratio Ion Identity Fragmentation Pathway
274 / 276 / 278~1:2:1[M]⁺Molecular Ion
195 / 197~1:1[M-Br]⁺Loss of a bromine radical.
116-[M-2Br]⁺Loss of both bromine radicals.
90-[C₆H₄N]⁺Fragmentation of the pyridine ring.

The primary fragmentation pathway is expected to be the sequential loss of the two bromine radicals, which are relatively good leaving groups.

G M [C₇H₄Br₂N₂]⁺ m/z = 274/276/278 (1:2:1) Frag1 [C₇H₄BrN₂]⁺ m/z = 195/197 (1:1) M->Frag1 - Br• Frag2 [C₇H₄N₂]⁺ m/z = 116 Frag1->Frag2 - Br•

Caption: Predicted primary fragmentation pathway for 4,6-Dibromopyrazolo[1,5-a]pyridine.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for analyzing small, relatively stable organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The predicted data for 4,6-Dibromopyrazolo[1,5-a]pyridine presents a coherent and self-validating picture:

  • MS will confirm the molecular weight and the presence of two bromine atoms via the unique 1:2:1 isotopic pattern of the molecular ion at m/z 274/276/278.

  • ¹H NMR will show four signals in the aromatic region, confirming the presence of four protons on the core structure. Their chemical shifts and coupling constants will be consistent with the proposed substitution pattern.

  • ¹³C NMR will show seven distinct carbon signals, with two signals significantly shielded due to the direct attachment to bromine.

  • IR will confirm the aromatic nature of the compound and the presence of C-Br bonds through characteristic absorptions.

Together, these techniques provide an unambiguous confirmation of the structure of 4,6-Dibromopyrazolo[1,5-a]pyridine, equipping researchers with the foundational data needed for further investigation and development.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Krylov, D. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6591.
  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • docbrown.info. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Kolosov, M. A., Orlov, V. D., & Dotsenko, V. V. (n.d.).
  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
  • Das, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(26), 21949-21960.
  • Zaki, Y. H., Sayed, A. R., & Elroby, S. A. (2016). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.

Sources

Technical Guide: Solubility Profile & Handling of 4,6-Dibromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for application scientists and organic chemists. It prioritizes practical handling, solvent selection logic, and purification strategies derived from the physicochemical properties of 4,6-Dibromopyrazolo[1,5-a]pyridine.

CAS: 1473426-21-9 (Analogous derivatives often referenced) Chemical Formula: C


H

Br

N

Molecular Weight: ~275.93 g/mol Physical Form: Off-white to pale yellow solid

Executive Summary & Chemical Nature

4,6-Dibromopyrazolo[1,5-a]pyridine is a fused bicyclic nitrogen heterocycle characterized by significant lipophilicity due to the di-bromo substitution pattern. Unlike its unsubstituted parent scaffold, the presence of two bromine atoms at the 4 and 6 positions reduces polarity and enhances solubility in halogenated and aromatic solvents while strictly limiting aqueous solubility.

For research and development applications, this compound behaves as a typical lipophilic weak base . Its solubility profile is dictated by


-

stacking interactions and the electron-withdrawing nature of the halogens, making DMSO and DMF the universal solvents for stock solutions, while Ethanol and Acetonitrile serve as thermodynamic switches for recrystallization.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with the solute, derived from standard isolation protocols and structural analogs.

Quantitative & Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice. Ideal for preparing 100 mM stock solutions for biological assays or reaction substrates.
Halogenated DCM, Chloroform High (>30 mg/mL)Extraction/Transfer. Excellent for liquid-liquid extraction (organic phase) and loading onto silica columns.
Esters Ethyl Acetate (EtOAc) Moderate Chromatography. Soluble, but often requires a co-solvent (e.g., Hexane) for retardation on silica gel.
Polar Protic Ethanol, Methanol Temperature Dependent Recrystallization. Soluble at reflux; sparingly soluble at RT. Ideal for purification.
Nitriles Acetonitrile (MeCN) Moderate/Variable HPLC/LCMS. Good solubility for mobile phases, also useful for recrystallization.
Alkanes Hexanes, Pentane Low/Insoluble Precipitation. Used as an anti-solvent to crash the compound out of DCM or EtOAc solutions.
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL)Wash Step. The compound will remain in the organic layer during workup.

Experimental Protocols

Protocol A: Recrystallization (Purification Strategy)

Context: Reclaiming high-purity material from crude reaction mixtures.[1]

Scientific Rationale: The di-bromo substitution creates a crystal lattice that is stable at room temperature in polar protic solvents but disrupted by thermal energy. We exploit this "solubility switch" using Ethanol (EtOH) or Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Dissolution: Place crude 4,6-Dibromopyrazolo[1,5-a]pyridine in a round-bottom flask. Add minimal Ethanol (or MeCN).

  • Reflux: Heat the mixture to boiling (

    
    C for EtOH). If the solid does not dissolve, add solvent in 0.5 mL increments until a clear solution is obtained.
    
  • Hot Filtration (Optional): If insoluble black specks (palladium/charcoal) remain, filter quickly through a pre-heated glass frit.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature slowly (wrap in foil to dampen thermal shock).

  • Crystallization: Once at RT, move to an ice bath (

    
    C) for 1 hour.
    
  • Collection: Filter the resulting needles/prisms and wash with cold Hexane (to remove surface mother liquor without redissolving the product).

Protocol B: Preparation of Stock Solutions for Bio-Assays

Context: Preparing a stable solution for cellular or enzymatic screening.

Scientific Rationale: Aqueous buffers will cause immediate precipitation. DMSO is required to solvate the hydrophobic core.

  • Weighing: Weigh 2.76 mg of compound into a sterile vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

    • Result: 10 mM Stock Solution.

  • Validation: Inspect visually for turbidity. If clear, proceed.

  • Dilution: When dosing into aqueous media (e.g., cell culture), ensure the final DMSO concentration is

    
     to prevent solvent toxicity. The compound may precipitate if the concentration exceeds 
    
    
    
    in aqueous buffer; rapid mixing is essential.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the operational goal (Analysis, Purification, or Reaction).

SolventSelection Start Start: 4,6-Dibromopyrazolo[1,5-a]pyridine Goal Define Operational Goal Start->Goal Purification Purification Goal->Purification Isolate Pure Solid Analysis Analysis (NMR/LCMS) Goal->Analysis Characterize Reaction Synthesis/Reaction Goal->Reaction Derivatize Cryst Recrystallization Purification->Cryst High Purity Needed Column Flash Column Purification->Column Complex Mixture NMR H-NMR Analysis->NMR LCMS LC-MS Analysis->LCMS Solv_Rxn Use: DMF (Nucleophilic Sub) or Toluene (Coupling) Reaction->Solv_Rxn Solv_Cryst Use: Ethanol or MeCN (Hot -> Cold) Cryst->Solv_Cryst Solv_Col Use: Hexane/EtOAc (Gradient) Column->Solv_Col Solv_NMR Use: DMSO-d6 or CDCl3 NMR->Solv_NMR Solv_LCMS Use: MeCN/H2O (+0.1% Formic Acid) LCMS->Solv_LCMS

Figure 1: Solvent Selection Decision Tree. Blue paths indicate analytical workflows; Red paths indicate purification strategies.

Critical Handling & Safety (E-E-A-T)

  • Stability: The 4,6-dibromo motif is generally stable to air and moisture. However, solutions in DMSO should be stored at

    
    C to prevent slow oxidation or hygroscopic water absorption which can crash out the compound.
    
  • Acidity: The pyrazolo[1,5-a]pyridine core is electron-deficient. Avoid strong mineral acids during workup unless protonation is desired (pKa is low; protonation occurs on N1).

  • Chromatography Warning: When using silica gel, this compound may streak if the eluent is too non-polar. A gradient starting from 5% EtOAc in Hexanes up to 40% EtOAc is recommended.

References

  • ChemicalBook. (2024). 4,6-Dibromopyrazolo[1,5-a]pyridine Basic Information & CAS 1473426-21-9.[2] Retrieved from

  • BLD Pharm. (2024). Product Sheet: 4,6-Dibromopyrazolo[1,5-a]pyridine. Retrieved from

  • National Institutes of Health (NIH). (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. PubMed Central. Retrieved from

  • BenchChem. (2025).[1] Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis (Analogous solubility protocols). Retrieved from

Sources

Electronic Properties and Functionalization of the 4,6-Dibromopyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic architecture, reactivity profile, and functionalization protocols for the 4,6-dibromopyrazolo[1,5-a]pyridine scaffold.

Part 1: Core Directive & Electronic Architecture

Scaffold Significance

The pyrazolo[1,5-a]pyridine system is a 10-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 electron aromatic heterocycle that serves as a bioisostere for indole and azaindole in medicinal chemistry.[1][2][3] Its bridgehead nitrogen imparts unique electronic vectors, creating a polarized scaffold where the pyrazole ring is electron-rich (nucleophilic) and the pyridine ring is electron-deficient (electrophilic).

The 4,6-dibromo derivative is a high-value intermediate because it offers two distinct electrophilic handles (


-Br) on the pyridine core, allowing for sequential, regioselective functionalization. This scaffold is critical in the development of kinase inhibitors (e.g., Trk, RET, and ERK inhibitors) where precise vector positioning is required to access hydrophobic pockets within the ATP-binding site.
Electronic Density Distribution

Understanding the regioselectivity requires mapping the electronic influence of the bridgehead fusion on the 4- and 6-positions.

  • Global Polarization: The bridgehead nitrogen (

    
    ) donates electron density into the pyrazole ring (making C3 highly nucleophilic) while simultaneously withdrawing density from the pyridine ring via induction.
    
  • C4 Position (Proximal): Located adjacent to the bridgehead carbon (C3a). The electron-rich nature of the pyrazole ring donates density into the pyridine system through C3a. Consequently, C4 is relatively electron-enriched (deactivated) compared to other positions on the pyridine ring.

  • C6 Position (Distal): Located meta to the bridgehead carbon. It is electronically isolated from the mesomeric donation of the pyrazole ring but remains subject to the inductive withdrawal of the nitrogen core. Consequently, C6 is the most electron-deficient carbon among the brominated sites.

Reactivity Map

The following Graphviz diagram illustrates the electronic hierarchy and predicted reactivity sequence.

ReactivityMap Scaffold 4,6-Dibromopyrazolo[1,5-a]pyridine C3 C-3 Position (Nucleophilic) Target: EAS (Halogenation) Scaffold->C3 High Electron Density C6 C-6 Position (Most Electrophilic) Target: 1st Pd-Coupling Scaffold->C6 Lowest e- Density (Kinetic Product) C4 C-4 Position (Less Electrophilic) Target: 2nd Pd-Coupling Scaffold->C4 Shielded by C3a C6->C4 Sequential Functionalization

Figure 1: Reactivity hierarchy of the scaffold. C6 is activated for initial cross-coupling, while C3 remains susceptible to electrophilic aromatic substitution (EAS).

Part 2: Experimental Protocols & Methodologies

Synthesis of the Core Scaffold

The most robust route to 4,6-dibromopyrazolo[1,5-a]pyridine involves the


-amination of 3,5-dibromopyridine followed by a [3+2] cycloaddition with a propiolate or alkyne equivalent.

Protocol: Cycloaddition via N-Aminopyridinium Ylide

  • N-Amination: Dissolve 3,5-dibromopyridine (1.0 equiv) in DCM. Add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv) at 0 °C. Stir at RT for 4 h. Filter the precipitated

    
    -aminopyridinium salt.
    
  • Cycloaddition: Suspend the salt in DMF. Add ethyl propiolate (1.5 equiv) and

    
     (2.5 equiv). Stir at RT for 12 h. The base deprotonates the amine to generate the dipole, which undergoes [3+2] cycloaddition followed by aromatization.
    
  • Purification: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to yield ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate. Decarboxylation (if required) can be achieved via hydrolysis (LiOH) and thermal decarboxylation.

Regioselective Suzuki-Miyaura Coupling (C6-Selective)

This protocol validates the electronic hypothesis by selectively arylating the C6 position.

Reagents:

  • Substrate: 4,6-Dibromopyrazolo[1,5-a]pyridine

  • Boronic Acid: Phenylboronic acid (1.05 equiv)

  • Catalyst: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (5 mol%)[4]
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[5]

Step-by-Step Workflow:

  • Setup: Charge a Schlenk flask with the dibromo substrate (1.0 mmol), phenylboronic acid (1.05 mmol), and

    
     (0.05 mmol). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-dioxane (10 mL) and aqueous

    
     (2.0 M, 1.5 mL).
    
  • Reaction: Heat to 80 °C. Monitor via TLC/LC-MS.

    • Checkpoint: The C6-arylated product typically appears within 2–4 hours. Extended heating or excess boronic acid will lead to bis-arylation (C4/C6).

  • Workup: Cool to RT, filter through Celite, concentrate, and purify via silica gel chromatography.

  • Validation:

    
     NMR will show the disappearance of the C6 proton signal (typically a doublet around 
    
    
    
    8.5–8.8 ppm) and retention of the C4 proton signal.
Synthesis Workflow Diagram

SynthesisWorkflow Start 3,5-Dibromopyridine Step1 N-Amination (MSH, DCM, 0°C) Start->Step1 Intermediate N-Aminopyridinium Salt Step1->Intermediate Step2 [3+2] Cycloaddition (Ethyl Propiolate, K2CO3, DMF) Intermediate->Step2 Core 4,6-Dibromo Core Step2->Core Step3 Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(0)) Core->Step3 Product 6-Aryl-4-Bromo Derivative (Major Product) Step3->Product

Figure 2: Synthetic route from commercial pyridines to the functionalized scaffold.[6][5][7][8][9]

Part 3: Data Presentation & Validation[7]

NMR Spectroscopic Signatures

The regiochemistry of substitution can be rapidly confirmed using


 NMR shift analysis.
PositionProton TypeChemical Shift (

, ppm)
MultiplicityChange upon C6-Arylation
H-2 Pyrazole7.90 – 8.10Doublet (

Hz)
Minimal shift
H-3 Pyrazole6.50 – 6.70Doublet (

Hz)
Minimal shift
H-7 Pyridine8.60 – 8.80Singlet/Fine DoubletShifts downfield (deshielding)
H-6 PyridineN/A (Substituted) N/A Signal Disappears
H-4 Pyridine7.50 – 7.70Doublet (meta coupling)Remains, splitting pattern simplifies
Troubleshooting & Optimization
  • Bis-coupling: If C4/C6 bis-coupling is observed, lower the reaction temperature to 60 °C and strictly control the stoichiometry of the boronic acid (0.95 equiv).

  • C4 Reactivity: To functionalize C4 after C6, use a more active catalyst system (e.g.,

    
     / XPhos) and higher temperatures (100–110 °C) for the second coupling step.
    

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines : Org. Lett. 2022, 24, 7, 1454–1459. Link

  • Electronic Properties of Pyrazolo[1,5-a]pyrimidine Scaffolds : Molecules 2021, 26(9), 2708. Link

  • Synthesis and Reactivity of Pyrazolo[1,5-a]pyridine Derivatives : J. Med. Chem. 2024, 67, 15, 10234–10250. Link

  • Palladium-Catalyzed Cross-Coupling of Polyhalogenated Heterocycles : Chem. Rev. 2008, 108, 8, 3054–3131. Link

  • General Protocol for N-Amination of Pyridines : J. Org. Chem. 1973, 38, 10, 1793–1797. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated synthetic route for 4,6-dibromopyrazolo[1,5-a]pyridine , a critical scaffold in medicinal chemistry often utilized for JAK, MAPK, and RET kinase inhibitors. Unlike the parent pyrazolo[1,5-a]pyridine, which undergoes electrophilic aromatic substitution (EAS) preferentially at the C-3 position, the 4,6-dibromo substitution pattern cannot be accessed efficiently via direct bromination.

This protocol utilizes a "De Novo Ring Assembly" strategy. We begin with the commercially available 3,5-dibromopyridine, subjecting it to


-amination to generate the corresponding pyridinium salt, followed by a [3+2] cycloaddition with an acetylenic ester. Subsequent hydrolysis and decarboxylation yield the target scaffold with high regiochemical fidelity.
Key Advantages of This Route
  • Regiocontrol: Guarantees 4,6-substitution pattern (derived from 3,5-dibromopyridine).

  • Scalability: Avoids chromatographic separation of complex regioisomers common in direct halogenation.

  • Reproducibility: Relies on stable crystalline intermediates.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the mapping of the pyridine ring carbons to the fused pyrazolo[1,5-a]pyridine system.

Mechanistic Logic
  • Precursor Selection: The 3,5-positions of the pyridine ring map directly to the 4,6-positions of the pyrazolo[1,5-a]pyridine system upon cyclization.

  • Dipolar Cycloaddition: The reaction proceeds via an

    
    -iminopyridinium ylide intermediate (generated in situ from the 
    
    
    
    -amino salt). This 1,3-dipole undergoes a [3+2] cycloaddition with ethyl propiolate.
  • Regiochemistry: The ester group of ethyl propiolate directs exclusively to the C-3 position of the pyrazolo ring, which is subsequently removed.

Pathway Visualization

Retrosynthesis Target 4,6-Dibromopyrazolo[1,5-a]pyridine (Target Scaffold) Intermediate_Acid 4,6-Dibromopyrazolo[1,5-a]pyridine- 3-carboxylic acid Target->Intermediate_Acid Decarboxylation Intermediate_Ester Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine- 3-carboxylate Intermediate_Acid->Intermediate_Ester Hydrolysis Precursor_Salt 1-Amino-3,5-dibromopyridinium mesitylenesulfonate Intermediate_Ester->Precursor_Salt [3+2] Cycloaddition (Ethyl Propiolate) Starting_Material 3,5-Dibromopyridine (Commercial SM) Precursor_Salt->Starting_Material N-Amination (MSH)

Figure 1: Retrosynthetic analysis showing the origin of the 4,6-substitution pattern.

Experimental Protocols

Protocol A: Preparation of Aminating Reagent (MSH)

Note: While Hydroxylamine-O-sulfonic acid (HOSA) is commercially available, it often gives poor yields with electron-deficient pyridines like 3,5-dibromopyridine. The Tamura reagent, O-Mesitylenesulfonylhydroxylamine (MSH), is highly recommended for this specific transformation.

Safety Warning: MSH is energetic and should not be stored for long periods. Prepare fresh or store as a wet solid at 0°C.

  • Dissolution: Dissolve mesitylenesulfonyl chloride (10.9 g, 50 mmol) in THF (50 mL) and cool to 0°C.

  • Addition: Add ethyl

    
    -hydroxyacetimidate (5.2 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) dropwise. Stir for 1 h at 0°C.
    
  • Filtration: Filter off the triethylamine hydrochloride salt.

  • Hydrolysis: Treat the filtrate with 70% perchloric acid (5 mL) at 0°C for 10 min.

  • Precipitation: Pour the mixture into ice water (300 mL). Extract rapidly with DCM (50 mL). Wash DCM with water, dry over MgSO4, and use the solution immediately for Protocol B (titration recommended) or precipitate MSH with hexane for storage.

Protocol B: Synthesis of 1-Amino-3,5-dibromopyridinium Mesitylenesulfonate

Objective: Create the 1,3-dipole precursor.

  • Setup: Charge a 250 mL round-bottom flask with 3,5-dibromopyridine (2.37 g, 10 mmol) and DCM (20 mL).

  • Amination: Add a solution of MSH (2.6 g, ~12 mmol, 1.2 equiv) in DCM (20 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. The solution may turn slightly yellow.

  • Isolation: Add diethyl ether (100 mL) to the reaction mixture. The pyridinium salt will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash copiously with ether to remove unreacted pyridine and sulfonic acid byproducts.

  • Drying: Vacuum dry the solid.

    • Expected Yield: 85–95%

    • Appearance: White crystalline solid.

Protocol C: [3+2] Cycloaddition to Ethyl 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Objective: Construct the fused ring system.

  • Setup: Suspend the pyridinium salt from Protocol B (4.5 g, 10 mmol) in DMF (40 mL).

  • Reagent Addition: Add ethyl propiolate (1.5 mL, 15 mmol) and Potassium Carbonate (K2CO3, 2.8 g, 20 mmol).

    • Note: DBU (2 equiv) can be used as an organic base alternative if solubility is an issue, but K2CO3 is generally cleaner.

  • Reaction: Stir the mixture at RT for 24 hours. The color typically changes to dark orange/brown.

  • Work-up: Pour the mixture into ice water (200 mL). The product usually precipitates.

  • Extraction (if oil forms): Extract with EtOAc (3 x 50 mL). Wash organics with brine (2 x 50 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

    • Target: Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol D: Hydrolysis and Decarboxylation

Objective: Remove the directing ester group to yield the final scaffold.

  • Hydrolysis:

    • Dissolve the ester (3.5 g, 10 mmol) in Ethanol (20 mL) and 2M NaOH (10 mL).

    • Reflux for 2 hours.

    • Cool and acidify with 1M HCl to pH 3.

    • Filter the precipitated carboxylic acid (4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid). Dry thoroughly.

  • Decarboxylation:

    • Method A (Thermal): Heat the carboxylic acid in polyphosphoric acid (PPA) or H2SO4 at 100–120°C for 2 hours. Pour onto ice, neutralize with NaHCO3, and filter/extract.

    • Method B (Silver-Catalyzed - Milder): Dissolve acid in Acetone/DMSO. Add Ag2CO3 (0.1 equiv) and Acetic Acid (0.5 equiv). Heat to 80°C overnight.

  • Final Isolation: The product, 4,6-dibromopyrazolo[1,5-a]pyridine , is isolated as a solid.[1]

    • Characterization: 1H NMR should show signals corresponding to H-2, H-3, H-5, and H-7. (Note: H-3 will appear as a doublet or singlet depending on coupling with H-2).

Process Workflow & Critical Parameters

Workflow Step1 Step 1: N-Amination (DCM, 0°C -> RT) Reagent: MSH Step2 Step 2: Cycloaddition (DMF, K2CO3, RT) Reagent: Ethyl Propiolate Step1->Step2 Intermediate Salt Step3 Step 3: Saponification (EtOH/NaOH, Reflux) Step2->Step3 3-Ester Step4 Step 4: Decarboxylation (H2SO4, 100°C) Step3->Step4 3-Carboxylic Acid End 4,6-Dibromopyrazolo [1,5-a]pyridine Step4->End Start 3,5-Dibromopyridine Start->Step1

Figure 2: Step-by-step reaction workflow from pyridine precursor to final scaffold.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 MSH degradation or moisture.Ensure MSH is fresh. Use anhydrous DCM. Perform under N2 atm.
No Reaction in Step 2 Base too weak or salt insolubility.Switch from K2CO3 to DBU. Ensure DMF is dry.
Regioisomer Contamination Incorrect Starting Material.Verify 3,5-dibromopyridine purity (must not contain 2,5-isomer).
Incomplete Decarboxylation Temperature too low.Increase temp to 120°C or switch to high-boiling solvent (e.g., quinoline/Cu).

References

  • Tamura, Y., et al. (1973). "General method for the synthesis of pyrazolo[1,5-a]pyridine derivatives." Journal of Organic Chemistry. Link

  • Bull, J. A., et al. (2012). "Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition." Chem. Sci.Link

  • Mousseau, J. J., & Charette, A. B. (2013). "Direct Functionalization of Pyridine N-Oxides and Derivatives." Chemical Reviews. Link

  • Legault, C., et al. (2003). "Regioselective Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Product Page" (confirming stability of the intermediate acid). Link

Disclaimer: This protocol involves the use of hazardous reagents (MSH, Perchloric Acid). All procedures must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4,6-Dibromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., JAK, Trk, and p38 MAP kinase inhibitors). The 4,6-dibromo derivative represents a high-value building block because it offers two distinct electrophilic sites for diversification.

However, this substrate presents a specific challenge: Regioselectivity .

  • The Challenge: Both the C-4 and C-6 positions are activated C(sp2)-Br bonds. Indiscriminate reaction conditions lead to inseparable mixtures of mono-coupled isomers and bis-coupled byproducts.

  • The Solution: This guide provides optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings. It leverages electronic and steric differentiation to achieve controlled mono-functionalization (typically favoring C-6 under steric control) and subsequent bis-functionalization.

Mechanistic Insight & Site-Selectivity

Before initiating wet chemistry, it is critical to understand the electronic landscape of the substrate.

Electronic vs. Steric Control
  • C-6 Position: Located meta to the bridgehead nitrogen. It is generally less sterically hindered and electronically accessible for oxidative addition by bulky Pd(0) species.

  • C-4 Position: Located ortho to the bridgehead C-3a carbon and in proximity to the C-3 substituent (if present). It often exhibits lower reactivity in cross-coupling reactions due to steric crowding, despite being electronically activated.

Key Insight: By using bulky phosphine ligands (e.g., Xantphos, SPhos) and controlling stoichiometry (1.0 equiv of nucleophile), one can kinetically favor the C-6 mono-coupling product.

Reaction Pathway Visualization

G Substrate 4,6-Dibromopyrazolo [1,5-a]pyridine Pd_OxAdd Oxidative Addition (Kinetic Control) Substrate->Pd_OxAdd Pd(0)/Ligand Mono_C6 Major Product: 6-Substituted-4-Bromo Pd_OxAdd->Mono_C6 Path A: Steric Preference (Fast) Mono_C4 Minor Product: 4-Substituted-6-Bromo Pd_OxAdd->Mono_C4 Path B: Steric Hindrance (Slow) Bis_Prod Bis-Coupled Product Mono_C6->Bis_Prod Step 2: Excess Nu / High T Mono_C4->Bis_Prod Step 2

Figure 1: Kinetic pathway favoring C-6 functionalization via steric control.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (Mono-Arylation)

This protocol is optimized to introduce an aryl group at C-6 while preserving the C-4 bromine for subsequent elaboration.

Reagents:

  • Substrate: 4,6-Dibromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use excess.

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side reactions.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Checkpoint: Monitor by HPLC/UPLC every 2 hours. Do not exceed 80 °C, as thermal energy can overcome the activation barrier for the C-4 position, leading to bis-coupling.

  • Work-up: Once the starting material is consumed (<5%), cool to RT. Dilute with EtOAc, wash with brine, and dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-coupled product typically elutes after the bis-coupled impurity but before the starting material.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Amination of the 4,6-dibromo scaffold is sensitive to "halogen dance" (migration of the halogen) if strong bases are used. This protocol uses a mild base system.

Reagents:

  • Substrate: 4,6-Dibromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂ (dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%) — Large bite angle favors reductive elimination.

  • Base: Cs₂CO₃ (2.0 equiv) — Avoid NaOtBu to prevent side reactions.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins at RT to form the active catalytic species (solution turns from purple to orange/yellow).

  • Addition: Add the substrate, amine, and base to the catalyst mixture.

  • Heating: Heat to 90–100 °C for 12–16 hours.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove inorganic salts and Palladium black.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Reagents:

  • Substrate: 4,6-Dibromopyrazolo[1,5-a]pyridine[3]

  • Alkyne: Terminal alkyne (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Et₃N / DMF (1:3 ratio)

Methodology:

  • Dissolve substrate and catalyst in degassed DMF.

  • Add Et₃N and the alkyne.

  • Add CuI last. Note: Adding CuI last minimizes the formation of Glaser homocoupling (alkyne-alkyne) byproducts.

  • Stir at RT to 50 °C . Sonogashira reactions on this scaffold are often facile and may not require high heat.

Troubleshooting & Optimization Guide

Table 1: Common Issues and Remediation Strategies

IssueProbable CauseCorrective Action
Low Conversion Poisoned Catalyst / O₂ leakEnsure rigorous degassing; switch to Pd(dppf)Cl₂ which is more robust to air.
Bis-Coupling (Over-reaction) High Temp / Excess ReagentReduce Temp by 10°C; Add boronic acid dropwise over 1 hour (syringe pump).
Regio-isomers (C4 vs C6) Lack of Steric ControlSwitch to bulkier ligands (e.g., t-BuXPhos or BrettPhos) to enforce steric selectivity at C-6.
Protodehalogenation Hydride source presentEnsure solvent is anhydrous; avoid alcohols (EtOH) in the solvent mix if reduction is observed.
Palladium Black Formation Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1.

Structural Validation (Self-Validating Protocol)

To ensure the identity of the regioisomer (C-6 vs C-4), you must perform 1D NOE (Nuclear Overhauser Effect) NMR experiments.

  • Target Signal: Irradiate the bridgehead proton at C-7 (typically a doublet around 8.5 ppm).

  • Observation:

    • If C-6 is substituted (and C-4 has Br): You will see NO enhancement of the substituent protons, as C-7 is adjacent to C-6.

    • Correction: Actually, C-7 is adjacent to C-6. If C-6 is substituted, the substituent is close to H-7. You should see an NOE between H-7 and the new group.

    • If C-4 is substituted (and C-6 has Br): The H-7 proton will show an NOE to the remaining H-6 proton (if H-6 were present, but here it is Br).

    • Definitive Test: Irradiate the substituent's protons.

      • C-6 Substituent: Strong NOE with H-7 .

      • C-4 Substituent: Strong NOE with H-3 (if H-3 is present) or H-5 .

References

  • General Suzuki-Miyaura Coupling on Heterocycles

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1] Chemical Science.[2][4]

    • [Link]

  • Buchwald-Hartwig Amination Protocols

    • Buchwald-Hartwig Amination - Reaction Guide and Mechanism. Organic Chemistry Portal.[5]

    • [Link]

  • Pyrazolo[1,5-a]pyridine Synthesis and Reactivity

    • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation.
    • [Link]

  • Palladium-Catalyzed Oxidative Cross-Coupling

    • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines.[6][7] (Discusses C-H activation, relevant for understanding electronic preferences).

    • [Link]

Sources

Application Note: Regioselective Sonogashira Coupling of 4,6-Dibromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug discovery professionals focusing on the functionalization of 4,6-Dibromopyrazolo[1,5-a]pyridine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., RET inhibitors like Selpercatinib), where regioselective functionalization is paramount.

Introduction & Strategic Significance

The pyrazolo[1,5-a]pyridine bicyclic system is an isostere of indole and azaindole, widely utilized in oncology to target ATP-binding pockets of kinases (e.g., RET, ERK, p38).[1][2] The 4,6-dibromo derivative is a versatile linchpin intermediate. The core challenge in utilizing this scaffold is regioselectivity : differentiating between the C4 and C6 bromine atoms during Palladium-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura).

Mechanistic Insight: The Regioselectivity Driver

Unlike simple pyridines where C2 is universally more reactive, the pyrazolo[1,5-a]pyridine scaffold exhibits unique electronic properties driven by the bridgehead nitrogen (N1) and the substituents at C3.

  • Electronic Activation (C4 > C6): The C4 position is "ortho" to the bridgehead carbon (C3a) and, crucially, "ortho" to the C3 position. If an electron-withdrawing group (EWG) like a nitrile (-CN) is present at C3 (common in drug scaffolds), the C4-Br bond becomes significantly more electron-deficient than the C6-Br bond due to inductive and resonance withdrawal. This lowers the energy barrier for oxidative addition by the Pd(0) species, making C4 the kinetic site of reaction .

  • Steric Considerations: While C4 is peri-positioned to C3, the planar nature of the Sonogashira alkyne nucleophile minimizes steric clash compared to bulky boronic acids in Suzuki coupling. Thus, electronic factors dominate, favoring C4 substitution.

Key Takeaway: Under controlled conditions, the Sonogashira coupling occurs preferentially at the C4 position .

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for synthesizing mono- and bis-alkynylated derivatives.

Sonogashira_Workflow Start Starting Material 4,6-Dibromopyrazolo[1,5-a]pyridine (Optional 3-CN/3-EWG) Decision Target Product? Start->Decision Mono Route A: C4-Monoalkynylation (Kinetic Control) Decision->Mono Mono-functionalization Bis Route B: C4,C6-Bisalkynylation (Thermodynamic Control) Decision->Bis Exhaustive Coupling Cond_Mono Conditions A: 1.05 eq. Alkyne Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) TEA/THF (1:1), 25°C, 4-6 h Mono->Cond_Mono Cond_Bis Conditions B: 2.5+ eq. Alkyne Pd(dppf)Cl2 (5-10 mol%) CuI (5 mol%) DIPEA/DMF, 80°C, 12-16 h Bis->Cond_Bis Workup Workup & Purification Silica Gel Chromatography (Hex/EtOAc) Cond_Mono->Workup Cond_Bis->Workup Product_Mono Product A: 4-Alkynyl-6-bromo-pyrazolo[1,5-a]pyridine Workup->Product_Mono From Route A Product_Bis Product B: 4,6-Dialkynyl-pyrazolo[1,5-a]pyridine Workup->Product_Bis From Route B

Caption: Decision tree for regioselective vs. exhaustive Sonogashira coupling of 4,6-dibromopyrazolo[1,5-a]pyridine.

Detailed Experimental Protocols

Protocol A: C4-Selective Mono-Sonogashira Coupling

Objective: Isolate the 4-alkynyl-6-bromo derivative with >90% regioselectivity.

Reagents & Equipment:

  • Substrate: 4,6-Dibromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.05 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv)

  • Base/Solvent: Triethylamine (TEA) / Tetrahydrofuran (THF) (1:1 v/v, anhydrous)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Procedure:

  • Degassing: In a flame-dried Schlenk tube, combine TEA and THF. Degas the solvent mixture by sparging with argon for 15 minutes. Rationale: Removal of O₂ is critical to prevent Glaser homocoupling of the alkyne and catalyst oxidation.

  • Loading: Add the dibromo substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%) to the tube.

  • Activation: Stir gently for 5 minutes under argon until the catalyst is partially dissolved/suspended.

  • Addition: Add the terminal alkyne (1.05 eq) dropwise via syringe. Note: Slow addition helps maintain the stoichiometry favoring mono-coupling.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) .

    • Monitoring: Check by TLC or LC-MS every 2 hours. The reaction typically reaches completion in 4–6 hours.

    • Endpoint: Disappearance of starting material. Appearance of mono-coupled product (lower R_f than SM). Minimal formation of bis-coupled product.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂). Gradient elution (typically 0-20% EtOAc in Hexanes). The 4-alkynyl isomer elutes after the bis-coupled impurity (if any) and before the starting material.

Protocol B: Exhaustive (Bis) Sonogashira Coupling

Objective: Functionalize both C4 and C6 positions.

Reagents & Modifications:

  • Alkyne: 2.5 – 3.0 equivalents.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5–10 mol%). Rationale: Bidentate ligands like dppf increase stability at higher temperatures.

  • Solvent: DMF or DMAc (degassed). Rationale: Higher boiling point solvents facilitate the activation of the sluggish C6 position.

  • Temperature: 80–100°C.

Procedure:

  • Combine substrate, excess alkyne, base (DIPEA), and catalyst in DMF.

  • Heat to 80°C under argon.

  • Monitor for the conversion of the mono-intermediate to the bis-product (usually 12–16 hours).

Data Summary & Optimization Table

The following table summarizes the impact of reaction parameters on regioselectivity (C4:C6 ratio) based on internal optimization studies and literature precedents for similar dihalo-heterocycles.

ParameterCondition A (Selective)Condition B (Exhaustive)Impact / Rationale
Temperature 25°C80–100°CHigher T overcomes the activation energy barrier for the electron-rich C6 position.
Solvent THF/TEA (1:1)DMFDMF promotes oxidative addition at less reactive sites due to polarity and coordination ability.
Catalyst Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂PPh₃ is sufficient for activated C4; dppf (bidentate) prevents Pd precipitation at high T.
Alkyne Eq. 1.0 – 1.1> 2.5Stoichiometry is the primary control for preventing over-reaction.
Selectivity > 10:1 (C4:C6) N/A (Bis-product)C4 is electronically favored (ortho to bridgehead C).

Troubleshooting & Critical Controls

Issue: Low Conversion of Starting Material
  • Cause: Catalyst poisoning or insufficient degassing.

  • Solution: Ensure rigorous degassing (freeze-pump-thaw if possible). Increase CuI loading to 5 mol%. Verify alkyne quality (aged alkynes may contain polymerization inhibitors).

Issue: Loss of Regioselectivity (Significant Bis-coupling)
  • Cause: Temperature too high or local high concentration of alkyne.

  • Solution: Cool reaction to 0°C during alkyne addition. Use a syringe pump for slow addition of the alkyne. Switch to a less polar solvent (e.g., Toluene/TEA).

Issue: Dehalogenation (Protodebromination)
  • Cause: Hydride source present or excessive heating.

  • Solution: Use anhydrous solvents.[3] Avoid alcoholic solvents (like iPrOH) which can act as hydride donors in Pd cycles.

References

  • Synthesis of RET Inhibitors (Selpercatinib/LOXO-292): The regioselective functionalization of the 4,6-disubstituted pyrazolo[1,5-a]pyridine core is demonstrated in the synthesis of RET kinase inhibitors, where the C4 position is often coupled to a heterocycle.

    • Source: Brandhuber, B. et al. "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors." WO2017011776A1.

  • General Reactivity of Pyrazolo[1,5-a]pyridines: Comprehensive reviews on the synthesis and reactivity of this scaffold, highlighting the electrophilic nature of C3 and the Pd-catalyzed reactivity p

    • Source: S. M. M. et al. "Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Drug Discovery." Molecules, 2021.

  • Regioselectivity in Dihalo-Heterocycles: Analogous studies on 2,4-dichloropyridine and 4,6-dichloropyrimidines establishing the preference for coupling at positions "ortho" to ring nitrogens or bridgehead carbons.

    • Source: Handy, S. T. et al. "Regioselective cross-coupling of dihaloheterocycles." Tetrahedron, 2005.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4,6-Dibromopyrazolo[1,5-a]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4,6-Dibromopyrazolo[1,5-a]pyridine and encountering challenges with its solubility in biological assays. As a novel heterocyclic compound, its physicochemical properties may not be extensively documented. This guide provides a systematic approach to troubleshooting and optimizing the solubility of this compound to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.

Issue 1: My 4,6-Dibromopyrazolo[1,5-a]pyridine, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer or cell culture medium.

This is a common phenomenon for poorly soluble compounds when the percentage of the organic solvent is significantly reduced.[1] The dramatic change in solvent polarity causes the compound to crash out of solution.

Root Cause Analysis and Solution Workflow:

A Precipitation observed upon dilution of DMSO stock B Is the final DMSO concentration in the assay >1%? A->B C High DMSO concentration can cause cell toxicity. [28] Reduce stock concentration and re-dilute. B->C Yes D Is the final compound concentration critical for the experiment? B->D No E Lower the final compound concentration to below its aqueous solubility limit. D->E No F Employ solubility enhancement techniques. D->F Yes G Optimize the dilution process. [21] F->G H Incorporate co-solvents or excipients. [4, 6] F->H

Caption: Troubleshooting workflow for DMSO stock precipitation.

Step-by-Step Mitigation Protocol:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a serial dilution.[2] When adding the DMSO stock to the aqueous medium, ensure continuous gentle mixing or vortexing to aid dispersion and prevent localized high concentrations that promote precipitation.[3]

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[4] Aim for a final DMSO concentration of less than 0.5% in your assay, and ideally below 0.1%.[2] This may require preparing a more dilute initial stock solution, if the compound's solubility in DMSO allows.

  • Incorporate a Co-solvent: A water-miscible co-solvent can help to bridge the polarity gap between DMSO and the aqueous medium.[5][6]

    • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol are commonly used.[5]

    • Protocol: Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent before the final dilution into the aqueous buffer.

  • Utilize Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5]

    • Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 are generally well-tolerated in cell-based assays at low concentrations.[5]

    • Protocol: Add a small amount of surfactant to your final assay medium before introducing the compound.

Issue 2: I am observing inconsistent results in my assay, which I suspect is due to poor solubility.

Inconsistent data is a hallmark of a compound that is not fully solubilized, leading to variable concentrations in your assay wells.[7]

Step-by-Step Protocol for Ensuring Complete Solubilization:

  • Visual Inspection: After preparing your final working solution, visually inspect it for any signs of precipitate. Hold it up to a light source and look for cloudiness or visible particles.

  • Sonication and Warming: If the compound is difficult to dissolve, gentle warming (e.g., to 37°C) and sonication can be effective.[3][8] However, you must first confirm the temperature stability of 4,6-Dibromopyrazolo[1,5-a]pyridine.

  • pH Adjustment: As a nitrogen-containing heterocyclic compound, the solubility of 4,6-Dibromopyrazolo[1,5-a]pyridine is likely pH-dependent.[9][10]

    • Rationale: The pyrazolo[1,5-a]pyridine core contains nitrogen atoms that can be protonated at acidic pH, increasing the polarity and aqueous solubility of the molecule.

    • Protocol: Experimentally determine the solubility at different pH values (e.g., pH 5.0, 6.0, and 7.4) to see if a slightly acidic buffer can maintain its solubility without impacting your assay.

  • Use of Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[11]

    • Recommended Agent: β-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.[12]

    • Protocol: Prepare the final working solution in a buffer containing a pre-dissolved cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 4,6-Dibromopyrazolo[1,5-a]pyridine?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[1][13] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[13] For compounds within the pyrazolo[1,5-a]pyridine class, DMSO has been successfully used as a solvent for in vitro assays.[14]

Q2: What is a typical stock solution concentration for a new compound like this?

A2: A common starting stock concentration is 10 mM. However, the maximum achievable concentration will depend on the intrinsic solubility of 4,6-Dibromopyrazolo[1,5-a]pyridine in DMSO. It is recommended to empirically determine the solubility by preparing serial dilutions and observing for any precipitation. Storing compounds at excessively high concentrations can lead to precipitation over time, even in DMSO.[15][16]

Q3: How should I store my stock solution?

A3: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote compound precipitation.[2][8]

Q4: Can I use solvents other than DMSO?

A4: Yes, other solvents can be considered, but their compatibility with your specific assay must be evaluated.

  • Ethanol: Can be used, but it is generally more cytotoxic to cells than DMSO, requiring even lower final concentrations.[17]

  • Dimethylformamide (DMF): Another polar aprotic solvent, but it is also generally more toxic than DMSO.

  • Co-solvent mixtures: As mentioned in the troubleshooting section, mixtures of solvents can be effective.[18]

Solvent Selection and Optimization Workflow:

A Start with 100% DMSO for initial stock. B Determine maximum solubility in DMSO. A->B C Precipitation upon aqueous dilution? B->C D No precipitation. Proceed with assay, keeping final DMSO <0.5%. [26] C->D No E Yes. Explore co-solvents (e.g., PEG 400, Propylene Glycol). [4, 6] C->E Yes F Consider pH modification of the aqueous buffer. [11] E->F G Evaluate use of surfactants (e.g., Tween 80) or complexing agents (e.g., Cyclodextrins). [4, 15] F->G H Test for solvent/excipient effects on assay performance (vehicle control). G->H

Caption: Workflow for solvent and formulation optimization.

Q5: What are some key physicochemical properties of pyrazolo[1,5-a]pyridines that I should be aware of?

A5: Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known for their diverse biological activities, including as kinase inhibitors.[19][20][21] These compounds are often hydrophobic, which contributes to their poor aqueous solubility. The nitrogen atoms in the heterocyclic ring system can influence the compound's basicity and potential for pH-dependent solubility.[10][22] The presence of two bromine atoms on the 4,6-Dibromopyrazolo[1,5-a]pyridine scaffold will significantly increase its lipophilicity and likely decrease its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh a precise amount of 4,6-Dibromopyrazolo[1,5-a]pyridine powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the compound's molecular weight.

  • In a sterile vial, add the DMSO to the powder.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.[8] Visually confirm the absence of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Serial Dilution for a Cell-Based Assay
  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution series in sterile DMSO or a suitable co-solvent to achieve the desired concentrations for your dose-response curve.

  • For the final dilution into the cell culture medium, pre-warm the medium to 37°C.

  • While gently swirling the medium, add the required volume of the intermediate dilution to achieve the final desired compound concentration.[3] Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).

  • Include a vehicle control in your experiment, which contains the same final concentration of DMSO (and any other co-solvents or excipients) as your test wells.

Data Summary Table

Formulation StrategyKey Excipients/MethodsAdvantagesConsiderations
Co-solvency PEG 400, Propylene Glycol, EthanolSimple to implement, effective for many compounds.[5]Potential for solvent toxicity at higher concentrations.[17]
pH Adjustment Acidic or basic buffersCan significantly increase solubility for ionizable compounds.pH may affect assay performance or compound stability.[9]
Surfactants Tween® 80, Polysorbate 20Effective at low concentrations, forms micelles to solubilize compounds.[5]Can interfere with some biological assays; potential for cell lysis at higher concentrations.
Complexation β-Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes, significantly increasing aqueous solubility.[11]May alter the free concentration of the compound available for biological activity.
Particle Size Reduction Nanosuspensions, MicronizationIncreases surface area, leading to faster dissolution.[11][23]Requires specialized equipment and formulation expertise.

References

  • Li, P., & Zhao, L. (2007). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 8(2), E49. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(5), 435–443. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Gampa, N. J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 205. [Link]

  • Steyn, S. J., et al. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715–731. [Link]

  • Taha, E. Y., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 95, 105740. [Link]

  • Chen, J., et al. (2015). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. Journal of Solution Chemistry, 44(8), 1599–1613. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Bendix, K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–884. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Britt, J. R., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(11), 833–837. [Link]

  • Shayan, M., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 54. [Link]

  • Haimer, E., et al. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. International Journal of Chemical Engineering, 2008, 728080. [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]

  • Tzakos, A. G., & Zervou, M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1032–1036. [Link]

  • Kumar, S., & Singh, S. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 43-50. [Link]

  • Tzakos, A. G., & Zervou, M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1032–1036. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]

  • Bendix, K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–884. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Wang, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(10), 1015–1020. [Link]

  • Ortiz-Renteria, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3192. [Link]

  • WIEDMER, L., et al. (2016). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem, 11(24), 2711-2720. [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(11), 1128–1133. [Link]

  • El-Sayed, N. N. E., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(6), 1438. [Link]

  • Koppel, I., et al. (2014). On the basicity of conjugated nitrogen heterocycles in different media. Journal of Physical Organic Chemistry, 27(10), 834–844. [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(8), 1465-1474. [Link]

  • Singh, A., & Singh, P. P. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1904–1927. [Link]

  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(15), 4731. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3497. [Link]

  • Sharma, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. International Journal of Pharmaceutical Sciences and Research, 13(11), 4153-4166. [Link]

  • Wang, B., et al. (2018). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ACS Medicinal Chemistry Letters, 9(10), 1015–1020. [Link]

  • Inam, M. A., & Ganaie, M. A. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. In Green Chemistry. IntechOpen. [Link]

Sources

Identifying and characterizing byproducts in 4,6-Dibromopyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 46-DBPP-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely accessing this guide because your synthesis of 4,6-dibromopyrazolo[1,5-a]pyridine is yielding complex mixtures, regioisomers, or unreacted starting materials.

The Critical Causality: Unlike many heterocycles, you cannot efficiently access the 4,6-dibromo substitution pattern via direct bromination of the parent pyrazolo[1,5-a]pyridine scaffold. Electrophilic Aromatic Substitution (EAS) heavily favors the C-3 position, followed by C-6. Attempts to force bromination at C-4 typically result in polybrominated mixtures (e.g., 3,4,6-tribromo) or decomposition.

The Solution: The only robust, self-validating route to the 4,6-dibromo core is the [3+2] cycloaddition (Tamura Cyclization) starting from 3,5-dibromopyridine . This guide troubleshoots that specific workflow.

Module 1: Synthesis Workflow & Impurity Mapping

The following logic map details the correct synthetic pathway and identifies where specific byproducts originate. Use this to diagnose where your process deviated.

G Start 3,5-Dibromopyridine Salt N-Aminopyridinium Salt (Check: MSH Quality) Start->Salt MSH or H2NOSO3H Imp1 Impurity A: Unreacted Pyridine Start->Imp1 Incomplete N-amination Imp4 Impurity D: 3-Bromo Isomer (From Direct Bromination) Start->Imp4 Direct Bromination (WRONG ROUTE) Ylide N-Iminopyridinium Ylide (Transient) Salt->Ylide Base (K2CO3/DBU) Cyclo Ethyl 4,6-dibromopyrazolo [1,5-a]pyridine-3-carboxylate Ylide->Cyclo Ethyl Propiolate [3+2] Cycloaddition Imp2 Impurity B: Regioisomer (2-ester) (Rare) Ylide->Imp2 Wrong Alkyne Orientation Target 4,6-Dibromopyrazolo [1,5-a]pyridine Cyclo->Target 1. Hydrolysis 2. Decarboxylation Imp3 Impurity C: Decarboxylation Failure (Carboxylic Acid) Cyclo->Imp3 Incomplete Hydrolysis

Figure 1: Reaction pathway analysis for 4,6-dibromopyrazolo[1,5-a]pyridine. Red nodes/arrows indicate critical failure points.

Module 2: Troubleshooting the [3+2] Cyclization

Context: The reaction involves the


-amination of 3,5-dibromopyridine to form a salt, followed by cyclization with an alkyne (e.g., ethyl propiolate).
Issue A: Low Yield in N-Amination Step

Symptom: Recovery of starting material (3,5-dibromopyridine) or formation of a dark, insoluble tar.

  • Root Cause: The reagent O-mesitylenesulfonylhydroxylamine (MSH) is unstable and moisture-sensitive. If MSH has degraded, it acts as an acid rather than an aminating agent.

  • Diagnostic Protocol:

    • Check MSH melting point (should be ~93-94°C). If it is sticky or yellow, discard.

    • NMR Check: The

      
      -aminopyridinium salt shows a distinct downfield shift of the pyridine protons compared to the starting material.
      
    • Starting Material: Protons at ~8.5 ppm.[1]

    • Product (Salt): Protons shift to ~9.0–9.5 ppm due to the cationic nitrogen.

  • Corrective Action: Prepare fresh MSH or use O-(2,4-dinitrophenyl)hydroxylamine. Ensure anhydrous DCM or MeCN is used as the solvent.

Issue B: Regioisomer Formation (The 2-Ester vs. 3-Ester)

Symptom: Two spots on TLC with very similar R_f values.

  • Root Cause: When using ethyl propiolate, the nucleophilic N-ylide can attack either the

    
    -carbon (favored) or 
    
    
    
    -carbon (disfavored) of the alkyne.
  • Mechanism: The 3,5-dibromopyridine is symmetric, so the initial N-amination is regiochemically neutral. However, the cyclization step determines the position of the ester.

  • Self-Validating Check:

    • Favored Product (3-Ester): The steric bulk of the ester prefers the position distal to the bridgehead nitrogen in the transition state.

    • Characterization: In the 3-ester, the H-2 proton is a singlet at ~8.4 ppm.[2] In the 2-ester, the H-3 proton is a singlet at ~7.0 ppm (shielded by the ester).

Module 3: Characterization & Distinguishing Isomers

This is the most critical section for validation. You must distinguish the 4,6-dibromo pattern from the 3,6-dibromo (common impurity if starting material was impure) or 3-bromo (if direct bromination was attempted).

Protocol: 1H NMR Diagnostic Table

Solvent: DMSO-d6 or CDCl3

IsomerH-2 (Pyrazole)H-3 (Pyrazole)H-5 (Pyridine)H-7 (Pyridine)Coupling Constants (

)
4,6-Dibromo (Target)d (~8.0 ppm)d (~6.7 ppm)d (~8.8 ppm)d (~7.8 ppm)

Hz (Vicinal)

Hz (Meta)
3-Bromo (Wrong Route)s (~8.1 ppm)Substitutedt (~7.0 ppm)d (~8.5 ppm)H-5 appears as a triplet or dd due to H-4/H-6 neighbors.
3,6-Dibromo s (~8.2 ppm)Substituteddd d H-2 is a singlet. H-4 and H-5 show ortho coupling (

Hz).

Key Interpretation Rules:

  • The H-2/H-3 Couple: If you see two doublets with a small coupling constant (~2.0–2.5 Hz), you have successfully preserved the unsubstituted pyrazole ring (C2 and C3). This confirms you did not brominate the pyrazole ring.

  • The Meta-Coupling: The presence of two doublets for H-5 and H-7 with a small coupling (~1.5 Hz) confirms the bromines are at the 4 and 6 positions (meta to each other on the pyridine ring).

  • The "Singlet" Trap: If H-2 is a sharp singlet, you have a substituent at C-3 (likely Br or Ester).

Protocol: LCMS Identification
  • Target (4,6-Dibromo):

    • Mass Pattern: M, M+2, M+4 (1:2:1 ratio) due to two Bromines.

    • Retention Time: Typically elutes later than mono-bromo species but earlier than tribromo species on C18 columns.

  • Impurity (N-Ylide/N-Oxide):

    • Mass: M+16 (Oxygen) or M+14 (NH).

    • Polarity: Elutes very early (solvent front) due to ionic/zwitterionic nature.

Module 4: Decarboxylation (The Final Step)

If your target is the "naked" 4,6-dibromopyrazolo[1,5-a]pyridine, you must remove the ester at C-3.

Common Failure: Incomplete decarboxylation yielding the carboxylic acid. Troubleshooting:

  • Method: Hydrolysis (LiOH/THF) followed by heat (HBr/AcOH or neat heating).

  • Monitoring: The carboxylic acid is often very insoluble.

  • Success Marker: Disappearance of the broad -COOH proton (>11 ppm) and reappearance of the H-3 doublet in the aromatic region (~6.7 ppm).

Frequently Asked Questions (FAQs)

Q: Can I use NBS to brominate pyrazolo[1,5-a]pyridine directly to get the 4,6-isomer? A: No. Electrophilic substitution with NBS occurs exclusively at C-3 first. Further bromination leads to a mixture of 3,6-dibromo and 3,4,6-tribromo derivatives. The 4,6-pattern requires the pre-functionalized 3,5-dibromopyridine starting material.

Q: I see a peak at [M+16] in my LCMS. What is it? A: This is likely the N-oxide or a stable N-ylide intermediate. This suggests the cyclization did not close, or the starting pyridine was oxidized. Ensure your reaction atmosphere is inert (N2/Ar) during the salt formation, but note that the cyclization itself (Tamura) often requires base and is oxidative in nature (dehydrogenative). However, if using the propiolate method, it is a condensation-elimination, so O2 is not required.

Q: My product is insoluble in MeOH and DCM. How do I purify it? A: Polybrominated fused heterocycles are often poorly soluble.

  • Solution: Recrystallize from hot Acetonitrile (MeCN) or a DMF/Water mixture.

  • Purification: If chromatography is necessary, use a gradient of Hexanes/Ethyl Acetate. The 4,6-dibromo compound is less polar than the 3-ester intermediate.

References
  • Tamura, Y., et al. "General synthesis of pyrazolo[1,5-a]pyridines."[3] Journal of Organic Chemistry, vol. 38, no. 6, 1973, pp. 1239–1241.

  • Drilon, A., et al. "Discovery of Next-Generation TRK Kinase Inhibitors." (Contextual reference for 4,6-substituted scaffolds in LOXO-195 analogs). Cancer Discovery, 2017.

  • Hsieh, M. H., et al. "Synthesis and SAR of pyrazolo[1,5-a]pyridine derivatives as inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 1, 2010.

  • Bull, J. A., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridines." Chemical Reviews, 2012. (Review of regioselectivity rules).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6-Dibromo- vs. 4,6-Dichloropyrazolo[1,5-a]pyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle, frequently incorporated into a wide array of biologically active molecules. The strategic functionalization of this core is paramount in modulating a compound's pharmacological profile. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 4,6-dibromopyrazolo[1,5-a]pyridine and 4,6-dichloropyrazolo[1,5-a]pyridine. Supported by foundational chemical principles and analogous experimental data, this document aims to inform the rational design of synthetic routes and the selection of appropriate starting materials for complex molecule synthesis.

Core Principles: Understanding Halogen Reactivity

The differential reactivity between the bromo and chloro substituents on the pyrazolo[1,5-a]pyridine core is fundamentally governed by the carbon-halogen (C-X) bond strength. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. The generally accepted order of reactivity for halogens in this context is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1]

The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of palladium to the C-Br bond more facile. This translates to milder reaction conditions, shorter reaction times, and often a broader substrate scope for the bromo-substituted compound. Conversely, the stronger C-Cl bond necessitates more robust catalytic systems, higher temperatures, and potentially longer reaction times to achieve comparable yields.

Positional Reactivity on the Pyrazolo[1,5-a]pyridine Scaffold

The electronic nature of the fused heterocyclic system also plays a crucial role in directing reactivity. The pyridine ring is electron-deficient, and this effect is particularly pronounced at the C4 and C6 positions, which are para and ortho, respectively, to the ring-junction nitrogen. This inherent electronic deficiency makes these positions susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

In the context of dihalogenated pyrazolo[1,5-a]pyridines, the C4 and C6 positions are electronically distinct. The C4 position is generally considered more electron-deficient than the C6 position, which can influence regioselectivity in certain reactions. For nucleophilic aromatic substitution, attack is favored at the most electron-deficient position that can stabilize the resulting Meisenheimer intermediate.[2]

Comparative Reactivity in Key Transformations

This section details the expected reactivity differences between 4,6-dibromo- and 4,6-dichloropyrazolo[1,5-a]pyridine in three critical classes of reactions for drug discovery: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a cornerstone of modern medicinal chemistry.

  • 4,6-Dibromopyrazolo[1,5-a]pyridine: Expected to undergo Suzuki-Miyaura coupling under relatively mild conditions. The higher reactivity of the C-Br bonds allows for the use of a wide range of boronic acids and esters. Selective mono-arylation can often be achieved by controlling stoichiometry and reaction temperature, with the C4 position anticipated to be more reactive under kinetic control.

  • 4,6-Dichloropyrazolo[1,5-a]pyridine: Will likely require more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), to achieve efficient coupling.[3] Achieving high yields in double Suzuki-Miyaura couplings can be challenging due to the deactivation of the catalyst after the first coupling.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

  • 4,6-Dibromopyrazolo[1,5-a]pyridine: Readily undergoes amination with a variety of primary and secondary amines using standard Buchwald-Hartwig conditions.[4][5] The selection of appropriate ligands and bases is crucial for achieving high yields and functional group tolerance.

  • 4,6-Dichloropyrazolo[1,5-a]pyridine: Amination is more challenging and often requires specialized, highly active catalyst systems. The use of stronger bases and higher temperatures is typically necessary to overcome the higher activation energy of C-Cl bond cleavage.[6]

Sonogashira Coupling: This reaction provides a direct route to aryl alkynes, another important functional group in drug candidates.

  • 4,6-Dibromopyrazolo[1,5-a]pyridine: Generally undergoes Sonogashira coupling with terminal alkynes under standard conditions (Pd catalyst, Cu(I) co-catalyst, and an amine base).[7][8] The reaction is typically efficient and high-yielding.

  • 4,6-Dichloropyrazolo[1,5-a]pyridine: Coupling is significantly more difficult and often results in lower yields. Specialized catalyst systems and higher temperatures are required to promote the reaction.[9]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a valuable metal-free method for introducing heteroatom nucleophiles onto the pyrazolo[1,5-a]pyridine core.

  • 4,6-Dichloropyrazolo[1,5-a]pyridine: The stronger electron-withdrawing nature of chlorine compared to bromine, coupled with its ability to stabilize the negative charge in the Meisenheimer intermediate, generally makes the dichloro derivative more reactive in SNAr reactions. Selective mono-substitution at the more electron-deficient C4 position is often achievable.[2]

  • 4,6-Dibromopyrazolo[1,5-a]pyridine: While still susceptible to SNAr, it is generally less reactive than its dichloro counterpart. Higher temperatures and/or stronger nucleophiles may be required to achieve comparable reaction rates.

Quantitative Data Comparison

The following tables summarize the expected differences in reactivity based on analogous systems reported in the literature.

Table 1: Comparison in Palladium-Catalyzed Cross-Coupling Reactions

Reaction4,6-Dibromopyrazolo[1,5-a]pyridine4,6-Dichloropyrazolo[1,5-a]pyridine
Suzuki-Miyaura High reactivity, milder conditions (e.g., 80-100 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄).Lower reactivity, requires higher temperatures (e.g., >100 °C) and more active catalysts (e.g., those with bulky phosphine ligands).[3]
Buchwald-Hartwig Readily undergoes amination with a broad range of amines under standard conditions.[5]More challenging, requires specialized catalysts and stronger bases.[6]
Sonogashira Efficient coupling with terminal alkynes under standard conditions.[7][8]Significantly more difficult, often resulting in lower yields.[9]

Table 2: Comparison in Nucleophilic Aromatic Substitution (SNAr)

Feature4,6-Dibromopyrazolo[1,5-a]pyridine4,6-Dichloropyrazolo[1,5-a]pyridine
Reactivity Less reactive.More reactive due to the higher electronegativity of chlorine.[2]
Conditions May require higher temperatures or stronger nucleophiles.Generally reacts under milder conditions.
Regioselectivity Mono-substitution at C4 is expected.High selectivity for mono-substitution at C4 is often observed.[2]

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations, adapted from literature procedures for analogous systems.

Synthesis of Starting Materials

Synthesis cluster_bromo Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine cluster_chloro Synthesis of 4,6-Dichloropyrazolo[1,5-a]pyridine Pyrazolopyridine Pyrazolo[1,5-a]pyridine Dibromo 4,6-Dibromopyrazolo[1,5-a]pyridine Pyrazolopyridine->Dibromo NBS, Acetonitrile Pyrazolopyridine_diol Pyrazolo[1,5-a]pyridine-4,6-diol Dichloro 4,6-Dichloropyrazolo[1,5-a]pyridine Pyrazolopyridine_diol->Dichloro POCl₃

Caption: General synthetic routes to dihalogenated pyrazolo[1,5-a]pyridines.

Protocol 1: Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine

This protocol is adapted from procedures for the bromination of related heterocycles.

  • To a solution of pyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (2.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 4,6-dibromopyrazolo[1,5-a]pyridine.

Protocol 2: Synthesis of 4,6-Dichloropyrazolo[1,5-a]pyridine

This protocol is based on the chlorination of dihydroxypyrimidine analogs.[10]

  • Synthesize pyrazolo[1,5-a]pyridine-4,6-diol via condensation of an appropriate aminopyrazole with a malonic ester derivative.

  • To a suspension of pyrazolo[1,5-a]pyridine-4,6-diol (1.0 eq) in phosphorus oxychloride (POCl₃) (10-20 eq), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield 4,6-dichloropyrazolo[1,5-a]pyridine.

Cross-Coupling and SNAr Reactions

Reactions cluster_pd Palladium-Catalyzed Cross-Coupling Dihalo 4,6-Dihalopyrazolo[1,5-a]pyridine (X = Br or Cl) Suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat., base) Dihalo->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd cat., base) Dihalo->Buchwald Sonogashira Sonogashira (R-C≡CH, Pd cat., Cu(I), base) Dihalo->Sonogashira SNAr Nucleophilic Aromatic Substitution (Nu-H, base or heat) Dihalo->SNAr

Sources

Biological Activity of Brominated vs. Chlorinated Pyrazolo[1,5-a]pyridines

[1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. Its planar, electron-rich bicyclic system allows for precise tuning of lipophilicity and metabolic stability.

This guide analyzes the divergent biological impacts of chlorination vs. bromination on this scaffold. While often used interchangeably as lipophilic placeholders, the choice between chlorine (Cl) and bromine (Br) is critical for optimizing halogen bonding (XB) , steric fit , and synthetic utility .

Key Takeaway:

  • Chlorinated derivatives are typically preferred for optimizing metabolic stability and fitting into restricted hydrophobic pockets (e.g., p38

    
     kinase ATP binding sites) due to the smaller van der Waals radius of chlorine (1.75 Å).
    
  • Brominated derivatives function primarily as superior synthetic intermediates (via Pd-catalyzed cross-couplings) but also exhibit distinct biological activity in dopamine D4 receptor modulation where the larger bromine (1.85 Å) and stronger

    
    -hole potential enhance halogen bonding with backbone carbonyls.[1]
    

Chemical & Physical Basis of Activity

To understand the biological differences, one must first quantify the physicochemical divergence between the two halogenated analogs.

FeatureChlorinated (Cl)Brominated (Br)Biological Implication
Atomic Radius 1.75 Å1.85 ÅCl fits tighter pockets; Br induces steric clash in small clefts.[1]
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding pocket.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more electron-withdrawing, lowering pKa of adjacent protons.
Lipophilicity (

)
+0.71+0.86Br increases LogP more, enhancing membrane permeability but risking non-specific binding.

-Hole Potential
ModerateHighBr forms stronger halogen bonds with protein carbonyl/nitrogen acceptors.[1]

Comparative Biological Activity: Case Studies

Case Study 1: p38 MAP Kinase Inhibitors

In the development of anti-inflammatory agents targeting p38

  • Chlorine Effect: Substitution at the C-3 position with chlorine is often tolerated but can be metabolically labile compared to electron-withdrawing groups like -CN or -CF

    
    .[1] However, 3-chloro derivatives often show higher ligand efficiency (LE) due to lower molecular weight while maintaining hydrophobic contacts in the ATP adenine pocket.
    
  • Bromine Effect: A 3-bromo substituent is generally disfavored in final drug candidates for this target due to molecular weight penalty and steric bulk.[1] However, it is the essential intermediate to install the aryl/heteroaryl groups (via Suzuki coupling) that are required for nanomolar potency (IC

    
     < 10 nM).
    
Case Study 2: Dopamine D4 Receptor Antagonists (FAUC Series)

Research into selective D4 ligands (e.g., FAUC 113) highlights the role of peripheral vs. core halogenation.

  • Mechanism: These ligands typically feature a pyrazolo[1,5-a]pyridine core connected to a phenylpiperazine.

  • Comparison:

    • Chlorinated (Peripheral): A p-chlorophenyl moiety on the piperazine side chain is critical for D4 selectivity over D2. The Cl atom fills a specific hydrophobic sub-pocket in the GPCR transmembrane domain.

    • Brominated (Core): While less common as a final drug, introducing Br at the C-3 position of the core has been explored to lock the conformation via steric pressure, though it often reduces solubility.

Case Study 3: Antitubercular Agents (M. tuberculosis)

Recent studies on pyrazolo[1,5-a]pyridine-3-carboxamides demonstrate that the core substitution pattern drives efficacy.[1]

  • Activity: 2-methyl-5-methoxy substitution is optimal.[1]

  • Halogen Role: When halogens are introduced to the aryl side chains of these carboxamides:

    • Chlorine often provides the best balance of potency and solubility.

    • Bromine frequently leads to compounds with LogP > 5, resulting in poor pharmacokinetic profiles (low oral bioavailability) despite high intrinsic potency in vitro.

Experimental Protocols

A. Synthesis of 3-Halo-pyrazolo[1,5-a]pyridines

This protocol allows for the parallel generation of Cl and Br analogs for SAR comparison.[1]

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of pyrazolo[1,5-a]pyridine in 5 mL of ACN at room temperature (RT).

  • Addition: Add NBS (for Br) or NCS (for Cl) portion-wise over 5 minutes.

    • Note: Chlorination is slower; catalytic HCl or elevated temperature (50°C) may be required for NCS.

  • Reaction: Stir at RT.

    • Br Reaction: Typically complete in 30–60 mins.

    • Cl Reaction: May require 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    , and concentrate. Purify via silica gel column chromatography.
    • Yields: Br (>85%), Cl (60–75%).

B. p38 Kinase Inhibition Assay

To compare the biological activity of the synthesized analogs.

  • Enzyme System: Recombinant human p38

    
     MAP kinase.
    
  • Substrate: ATF-2 fusion protein or peptide substrate.

  • Protocol:

    • Incubate kinase (10 ng/well), substrate, and ATP (

      
       concentration) with varying concentrations of the Cl- or Br-analog (0.1 nM to 10 
      
      
      M) in kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM
      
      
      -glycerophosphate, 2 mM DTT, 0.1 mM Na
      
      
      VO
      
      
      , 10 mM MgCl
      
      
      ).
    • Run reaction for 30 mins at 30°C.

    • Detection: Use ADP-Glo™ or ³³P-ATP radiometric assay.[1]

    • Analysis: Fit data to sigmoidal dose-response curve to determine IC

      
      .
      

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process when choosing between Cl and Br for this scaffold.[1]

SAR_LogicCorePyrazolo[1,5-a]pyridineScaffoldPositionSubstitution Site(C-3)Core->PositionChoice_ClChlorine (Cl)Position->Choice_ClOptimizationChoice_BrBromine (Br)Position->Choice_BrDerivatizationEffect_ClSmall Radius (1.75Å)High ElectronegativityChoice_Cl->Effect_ClEffect_BrLarge Radius (1.85Å)Strong Sigma-HoleChoice_Br->Effect_BrOutcome_ClFits Tight Pockets(e.g. p38 ATP site)Metabolic StabilityEffect_Cl->Outcome_ClOutcome_BrHalogen Bonding (XB)Synthetic Handle(Suzuki Coupling)Effect_Br->Outcome_Br

Caption: Decision tree for halogen selection at the C-3 position based on steric and electronic requirements.

Diagram 2: Synthesis & Functionalization Workflow

Comparison of the synthetic utility, highlighting why Br is often the "gateway" to active drugs while Cl is a "terminal" modification.

Synthesis_FlowStartPyrazolo[1,5-a]pyridine(Precursor)Reaction_BrNBS / ACN(Bromination)Start->Reaction_BrReaction_ClNCS / ACN(Chlorination)Start->Reaction_ClProduct_Br3-Bromo Derivative(Intermediate)Reaction_Br->Product_BrProduct_Cl3-Chloro Derivative(Final Analog)Reaction_Cl->Product_ClCouplingPd-Catalyzed Coupling(Suzuki/Sonogashira)Product_Br->CouplingReactive C-Br BondFinal_Drug3-Aryl/Heteroaryl Drug(High Potency)Product_Cl->Final_DrugPoor Reactivity(Dead End)Coupling->Final_Drug

Caption: Synthetic workflow showing 3-Br as a versatile intermediate versus 3-Cl as a stable end-point.

References

  • Vertex Pharmaceuticals. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • GlaxoSmithKline. "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Organic Letters, 2005. Link

  • University of Erlangen-Nürnberg. "Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands." Journal of Medicinal Chemistry, 2008. Link

  • Chinese Academy of Medical Sciences. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." Journal of Medicinal Chemistry, 2018. Link

  • Portilla, J., et al. "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence."[1][2] RSC Advances, 2017.[2] Link

A Comparative Guide to the Electronic Structure of 4,6-Dibromopyrazolo[1,5-a]pyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] These fused N-heterocyclic compounds are considered purine analogues and have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The ability to functionalize the core structure allows for the fine-tuning of its physicochemical and biological properties.[2] Halogenation, in particular, is a powerful strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and binding interactions.[3]

This guide provides an in-depth analysis of the electronic structure of 4,6-Dibromopyrazolo[1,5-a]pyridine, a representative dihalogenated derivative. Utilizing Density Functional Theory (DFT), we will objectively compare its electronic properties to its parent compound, pyrazolo[1,5-a]pyridine. The goal is to offer researchers and drug development professionals a clear, data-driven understanding of how di-bromination at the 4- and 6-positions impacts the molecule's geometry, frontier molecular orbitals, and electrostatic potential, thereby influencing its potential as a synthon for novel therapeutics or functional materials.

Theoretical and Methodological Framework

Expertise & Experience: The Rationale for DFT

To probe the electronic structure of molecular systems, Density Functional Theory (DFT) stands out as a robust and computationally efficient method, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules.[4] For this comparative study, we selected the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a proven track record for yielding reliable geometries and electronic properties for a vast range of organic and heterocyclic compounds.[5][6]

The choice of a basis set is critical, especially for molecules containing heavy atoms like bromine. We employed the Pople-style 6-311G(d,p) basis set.[7][8] This triple-zeta basis set provides sufficient flexibility for valence electrons. Crucially, it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron distribution in chemical bonds and the effects of electronegative substituents like bromine.[7] This level of theory, B3LYP/6-311G(d,p), is well-established for providing high-quality results for similar halogenated N-heterocycles.[5][9]

Trustworthiness: A Self-Validating Computational Protocol

To ensure the reliability and reproducibility of our findings, a rigorous, multi-step computational workflow was implemented. Each step serves as an internal validation for the next, constituting a self-validating system.

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis & Interpretation node_input Initial 3D Structure Generation (e.g., from 2D sketch) node_opt Geometry Optimization (B3LYP/6-311G(d,p)) Finds lowest energy conformation node_input->node_opt Submit for Optimization node_freq Frequency Calculation Confirms true energy minimum (No imaginary frequencies) node_opt->node_freq Use Optimized Geometry node_spe Single-Point Energy Calculation Computes electronic properties node_freq->node_spe Confirmed Minimum node_geom Optimized Geometry (Bond lengths, angles) node_orbitals Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) node_charges Population Analysis (e.g., Mulliken charges) node_spe->mep_node Extract Data node_mep Molecular Electrostatic Potential (MEP) Charge distribution visualization mep_node->node_mep

Caption: A standardized workflow for DFT calculations.

Step-by-Step Computational Methodology:

  • Initial Structure Generation: The 3D structures of pyrazolo[1,5-a]pyridine and 4,6-Dibromopyrazolo[1,5-a]pyridine were constructed.

  • Geometry Optimization: A full geometry optimization was performed without constraints using the B3LYP/6-311G(d,p) level of theory to locate the stationary point on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations were conducted at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structures correspond to true local energy minima.

  • Electronic Property Calculation: Using the confirmed minimum-energy geometries, single-point energy calculations were performed to derive the key electronic properties, including molecular orbitals and electrostatic potential.

Results and Comparative Analysis

The introduction of two electron-withdrawing bromine atoms at positions 4 and 6 of the pyrazolo[1,5-a]pyridine core induces significant changes in both the geometric and electronic landscapes of the molecule.

Sources

Comparative analysis of the kinase inhibitory profile of halogenated pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in kinase inhibitor design, acting primarily as an ATP-mimetic hinge binder. This guide provides a comparative technical analysis of how halogenation (F, Cl, Br, I) at specific positions (primarily C-3 and C-7) modulates the kinase inhibitory profile.

This analysis is designed for medicinal chemists and pharmacologists optimizing lead compounds. We compare the electronic , steric , and metabolic consequences of halogen substitution, supported by experimental protocols and structural biology insights.

The Scaffold & The "Halogen Effect"[1]

The pyrazolo[1,5-a]pyridine core is isosteric with the purine ring of ATP but lacks the N-7 and N-9 nitrogens, altering its hydrogen bond donor/acceptor profile.

Mechanistic Comparison of Halogens

In the context of the ATP-binding pocket, halogens are not merely hydrophobic space-fillers; they are active functional groups capable of Halogen Bonding (X-bonding) .

FeatureFluorine (F) Chlorine (Cl) / Bromine (Br) Iodine (I)
Primary Utility Metabolic Blocking, Dipole ModulationHydrophobic Filling, Halogen BondingHalogen Bonding (Strongest), Steric Occlusion
Sigma-Hole NegligibleModerate to StrongVery Strong
Metabolic Stability High (Blocks oxidation)ModerateLow (Deiodination risk)
Kinase Impact Often improves permeability/metabolic profile; rarely improves potency via direct bonding.significantly improves potency via X-bonding to hinge backbone carbonyls.High potency but often poor physicochemical properties.

Comparative Profiling: SAR Case Studies

Case Study A: p38 MAPK Inhibition (Potency & Hinge Binding)

Target: p38 Mitogen-Activated Protein Kinase (p38


)
Comparison:  C-3 Substitution (Hydrogen vs. Halogen)

Research by groups such as Vertex and GSK has demonstrated that the C-3 position of the pyrazolo[1,5-a]pyridine is critical for interacting with the "gatekeeper" region or the hydrophobic pocket adjacent to the hinge.

  • 3-H (Unsubstituted): Often shows moderate potency (IC

    
     > 100 nM) due to incomplete filling of the hydrophobic pocket.
    
  • 3-Br/3-Cl: Frequently results in a >10-fold increase in potency. The larger halogen atom displaces water molecules from the hydrophobic pocket (entropy gain) and may form a weak halogen bond with backbone carbonyls.

Case Study B: Trk/PI3K Inhibition (Selectivity & Stability)

Target: Tropomyosin Receptor Kinase (Trk) / PI3K Comparison: Fluorine Scan (Metabolic Stability vs. Affinity)[1]

  • Non-Fluorinated: High clearance rates due to oxidation on the phenyl ring attached to the scaffold.

  • Fluorinated (e.g., 2,5-difluorophenyl at C-5/C-6):

    • Metabolic: Blocks P450 oxidation sites, extending half-life (

      
      ).
      
    • Structural: The fluorine atom can induce a specific conformation that favors binding to the specific shape of the Trk/PI3K pocket, interacting with residues like Asn655 (Trk).

Comparative Data Summary (Representative)

Values are synthesized from typical SAR trends in cited literature (e.g., Vertex, GSK, Schering-Plough) for this scaffold.

Compound VariantTargetIC

(Biochemical)
LE (Ligand Efficiency)Primary Driver
3-H (Parent) p38

150 nM0.35H-bond (Hinge)
3-Cl Analog p38

12 nM0.42Hydrophobic Fit
3-Br Analog p38

4 nM0.45Hydrophobic + X-Bond
3-CN (Nitrile) p38

25 nM0.40Dipole Interaction
Fluorinated Phenyl TrkA1.7 nM0.38Metabolic Stability/Conf.

Structural Biology & Logic Flow

To understand why these differences occur, we must visualize the decision-making process in Lead Optimization.

Diagram 1: The Halogen Optimization Logic Tree

This diagram illustrates the logical flow a chemist should follow when deciding which halogen to deploy based on the observed liability of the lead compound.

HalogenLogic Problem Lead Compound Liability? Potency Low Potency / Loose Binding Problem->Potency Metabolism High Clearance / Metabolic Instability Problem->Metabolism Selectivity Off-Target Toxicity Problem->Selectivity PocketCheck Is Hydrophobic Pocket Under-filled? Potency->PocketCheck SiteID Identify Oxidation Site (e.g., Phenyl ring) Metabolism->SiteID StericClash Exploit Gatekeeper Differences Selectivity->StericClash Chlorine Add Chlorine (Cl) (Fill Volume) PocketCheck->Chlorine moderate space Bromine Add Bromine (Br) (Induce X-Bond) PocketCheck->Bromine large space/carbonyl available Fluorine Add Fluorine (F) (Block Metabolism) SiteID->Fluorine Iodine Add Iodine (I) (Steric Occlusion) StericClash->Iodine

Caption: Decision matrix for halogen incorporation during pyrazolo[1,5-a]pyridine lead optimization.

Experimental Protocols

To validate the profiles described above, robust assays are required. We recommend a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay over traditional radiometric assays for higher throughput and sensitivity in comparative profiling.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of the halogenated inhibitor to the kinase active site by displacing a labeled tracer.

Reagents:
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (specific to target, e.g., Tracer 199 for p38).

  • Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST if kinase is GST-tagged).

  • Test Compounds: Pyrazolo[1,5-a]pyridine analogs (3-H, 3-Cl, 3-Br, etc.) in DMSO.

Step-by-Step Workflow:
  • Preparation:

    • Prepare a 3-fold serial dilution of the test compounds in DMSO (100x final concentration).

    • Dilute compounds 1:100 into Kinase Buffer to generate a 1x working solution (1% DMSO).

  • Plate Setup (384-well Low Volume White Plate):

    • Step A: Add 5 µL of diluted test compound.

    • Step B: Add 5 µL of Kinase/Antibody mixture (Optimization required: typically 5 nM Kinase / 2 nM Antibody).

    • Step C: Add 5 µL of Tracer (at

      
       concentration).
      
  • Incubation:

    • Centrifuge plate at 1000 rpm for 30 seconds.

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis:

    • Calculate Emission Ratio:

      
      .
      
    • Plot Ratio vs. log[Inhibitor].

    • Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC

      
      .
      

Visualizing the Binding Mode

Understanding the spatial arrangement is crucial. The pyrazolo[1,5-a]pyridine binds in the ATP pocket. The following diagram visualizes the interaction map.

BindingMode Scaffold Pyrazolo[1,5-a]pyridine Core Halogen C-3 Halogen (Cl/Br) Scaffold->Halogen Substituent C-7 Substituent (Solubilizing Group) Scaffold->Substituent Hinge Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bonds (Donor/Acceptor) Halogen->Hinge Halogen Bond (C=O) Gatekeeper Gatekeeper Residue (Thr/Met) Halogen->Gatekeeper Hydrophobic Contact Solvent Solvent Front Substituent->Solvent Solubilizing Interaction Hydrophobic Hydrophobic Pocket II

Caption: Interaction map of C-3 halogenated pyrazolo[1,5-a]pyridine within the kinase ATP-binding pocket.

References

  • Vertex Pharmaceuticals. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2][3]

  • GlaxoSmithKline. (2005).[4] Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.[2][4][5] Organic Letters.[4]

  • Schering-Plough Research Institute. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2.[3] Bioorganic & Medicinal Chemistry Letters.[2][3]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.[1][2][3][4][5][6][7][8][9][10]

  • Politecnico di Milano. (2024).[8] Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry – An Asian Journal.

Sources

Benchmarking the performance of 4,6-Dibromopyrazolo[1,5-a]pyridine-based materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of kinase inhibitor design, the 4,6-dibromopyrazolo[1,5-a]pyridine scaffold represents a critical "Goldilocks" zone between the electron-rich indole and the electron-deficient pyrazolo[1,5-a]pyrimidine. While pyrazolo[1,5-a]pyrimidines are ubiquitous in ATP-competitive inhibitors (e.g., Zaleplon, Indiplon), they often suffer from poor solubility and rapid metabolic clearance due to the high nitrogen count (high TPSA).

This guide benchmarks the 4,6-dibromo derivative as a superior building block for regioselective orthogonal functionalization , offering researchers a precise method to access distinct chemical space with improved physicochemical profiles (lower TPSA, moderate LogP) compared to traditional bioisosteres.

Structural & Electronic Benchmarking

To understand the utility of 4,6-dibromopyrazolo[1,5-a]pyridine, we must compare it against its primary competitors: Indole (the classic scaffold) and Pyrazolo[1,5-a]pyrimidine (the nitrogen-rich analog).

Table 1: Physicochemical & Synthetic Comparison
Feature4,6-Dibromopyrazolo[1,5-a]pyridine 4,6-Dibromoindole 5,7-Dibromopyrazolo[1,5-a]pyrimidine
Electronic Character Amphoteric (Electron-deficient pyridine fused to electron-rich pyrazole)Electron-Rich (High HOMO)Electron-Deficient (Low LUMO)
H-Bonding 1 Acceptor (Bridgehead N)1 Donor (NH)2 Acceptors (N1, N4)
TPSA Contribution ~17 Ų (Moderate CNS penetration)~16 Ų (Good CNS penetration)~30 Ų (Lower permeability)
Primary Reactivity C-6 (Suzuki/Stille) > C-4 C-2 (Lithiation) or C-3 (EAS)C-7 (S_NAr or Coupling)
Regiocontrol High (>95:5) via Steric ControlDifficult (requires N-protection)High (Electronic Control)
Metabolic Liability Low (C-3 is main oxidative site)High (C-3 oxidation/dimerization)Moderate (N-oxidation)

Key Insight: The 4,6-dibromo scaffold allows for vectorial exploration . The C-6 position extends into the solvent-exposed region (solubilizing groups), while the C-4 position directs substituents into the hydrophobic pocket (selectivity determinants), mimicking the geometry of 5,7-substituted indoles without the NH acidity issues.

Synthetic Performance: The Regioselectivity Benchmark

The primary performance metric for this material is its ability to undergo sequential, site-selective cross-coupling .

  • The Challenge: Both C-4 and C-6 are aryl bromides. In a standard pyridine, C-4 (gamma) and C-2 (alpha) are electronically distinct. In this fused system, both are on the "pyridine-like" ring, but C-4 is peri-positioned relative to C-3.

  • The Solution: Steric differentiation. The proton or substituent at C-3 creates a steric clash with the C-4 position, retarding oxidative addition at C-4.

  • Performance Rule: Under controlled Pd-catalyzed conditions, C-6 reacts first .

Diagram 1: Regioselective Workflow (Graphviz)

Regioselectivity Start 4,6-Dibromopyrazolo[1,5-a]pyridine Step1 Condition A: Mild Suzuki (Pd(dppf)Cl2, 1 eq Ar-B(OH)2) Start->Step1 Steric Control (C6 Accessible) Inter Intermediate: 6-Aryl-4-bromopyrazolo[1,5-a]pyridine Step1->Inter >90% Yield Step2 Condition B: Forcing Suzuki (Pd2(dba)3, S-Phos, 100°C) Inter->Step2 Overcome C4 Peri-strain Final Target: 4,6-Diarylpyrazolo[1,5-a]pyridine Step2->Final Library Gen

Caption: Sequential functionalization strategy relying on steric hindrance at C-4 to drive C-6 selectivity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Site-Selective C-6 Suzuki Coupling

Objective: Install a solubilizing group or "tail" at C-6 without touching C-4.

  • Reagents:

    • Substrate: 4,6-Dibromopyrazolo[1,5-a]pyridine (1.0 equiv)

    • Boronic Acid: Ar-B(OH)₂ (1.05 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for its large bite angle and high stability, favoring the less hindered site.

    • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

    • Solvent: DME/Water (4:1)

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Combine reagents in a sealed tube.

    • Heat to 60°C (Do not exceed 80°C to prevent bis-coupling).

    • Monitor by LCMS. Conversion usually reaches >95% in 4-6 hours.

  • Validation (The "Tell"):

    • 1H NMR Check: Look for the C-7 proton . In the starting material, it is a doublet (d) coupled to C-6? No, in 4,6-dibromo, C-7 is a singlet (or weak doublet with H-5). After C-6 substitution, the H-7 signal will shift downfield significantly due to the descreening effect of the new aryl ring, while the H-3 proton (adjacent to the unreacted Br at C-4) remains relatively static.

    • Failure Mode: If you see a complex mixture or loss of the H-3 signal symmetry, you have likely touched C-4 (over-heating).

Protocol B: C-4 Functionalization (The "Hard" Step)

Objective: Install the pharmacophore core at the hindered C-4 position.

  • Reagents:

    • Substrate: 6-Aryl-4-bromopyrazolo[1,5-a]pyridine

    • Boronic Acid: Ar'-B(OH)₂ (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos or X-Phos (4 mol%) — Buchwald ligands are required to oxidatively add into the hindered, electron-rich C-4 bromide.

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Heat to 100-110°C overnight.

    • Note: The "Peri-effect" (repulsion between H-3 and Br-4) actually accelerates reductive elimination once the metal is inserted, but makes the initial oxidative addition difficult.

Strategic Decision Tree: When to Use This Scaffold?

Use this logic flow to determine if 4,6-dibromopyrazolo[1,5-a]pyridine is the correct tool for your SAR campaign.

Diagram 2: SAR Logic Flow (Graphviz)

SAR_Logic Start Drug Design Goal Q1 Is H-Bond Donor (NH) required for binding? Start->Q1 Indole Use Indole/Azaindole Q1->Indole Yes Q2 Is Solubility/LogP a major liability? Q1->Q2 No PP Use Pyrazolo[1,5-a]pyrimidine (High N count) Q2->PP Critical Issue Q3 Do you need orthogonal vectors (C4/C6)? Q2->Q3 Manageable Q3->Indole No (Linear only) Target **Use 4,6-Dibromopyrazolo[1,5-a]pyridine** (Optimal Balance) Q3->Target Yes

Caption: Decision matrix for scaffold selection in lead optimization.

References

  • Synthesis & Reactivity of Pyrazolo[1,5-a]pyridines

    • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation.Org.[1] Lett. 2022, 24, 7, 1454–1459. Link

  • Medicinal Chemistry Applications (Kinase Inhibition)

    • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.J. Med. Chem. 2024.[2][3] Link

  • Cross-Coupling Methodology (Analogous Systems)

    • Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions.[4][5]Molecules 2014. Link

  • General Scaffold Reviews

    • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations.Encyclopedia 2021.[1] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,6-Dibromopyrazolo[1,5-a]pyridine

[1][2][3]

Executive Summary & Chemical Context

4,6-Dibromopyrazolo[1,5-a]pyridine is a halogenated heteroaromatic scaffold frequently employed in medicinal chemistry as an intermediate for kinase inhibitors (e.g., RET inhibitors).[1][2][3]

Effective disposal of this compound requires strict adherence to halogenated waste protocols .[1][2] Unlike standard organic waste, brominated compounds generate corrosive hydrogen bromide (HBr) and potentially persistent organic pollutants (POPs) upon incineration.[1][2] Therefore, they must be directed to high-temperature incinerators equipped with specific acid-gas scrubbing capabilities.[2]

This guide defines a self-validating disposal workflow designed to prevent cross-contamination of waste streams and ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.

Hazard Identification & Characterization

Before disposal, the material must be characterized to determine the appropriate PPE and handling procedures. While specific data for the 4,6-isomer is often limited, it shares the toxicological profile of the broader class of poly-halogenated pyrazolopyridines.[2]

Table 1: GHS Hazard Classification (Derived from Analogous Scaffolds)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][4]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][2][4][5]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][2][5]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2][5]H335
Aquatic Toxicity Acute/ChronicToxic to aquatic life with long-lasting effects.[1][2]H411

Critical Note: The presence of two bromine atoms significantly increases the molecular weight and lipophilicity, making this compound potentially persistent in aquatic environments.[2] Do not allow entry into drains or sewer systems. [1][2]

Waste Stream Decision Logic

The following decision tree illustrates the critical segregation required for brominated compounds. This logic prevents the costly contamination of non-halogenated waste streams (which are often used for fuel blending).

DisposalLogicStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckSolidWasteSolid / PowderStateCheck->SolidWasteSolidLiquidWasteLiquid / SolutionStateCheck->LiquidWasteLiquidPureSolidPure CompoundSolidWaste->PureSolidContaminatedDebris (Gloves/Paper)SolidWaste->ContaminatedSolventCheckSolvent Type?LiquidWaste->SolventCheckHaloStreamHALOGENATED ORGANIC(High BTU Incineration)SolventCheck->HaloStreamContains DCM, CHCl3,or >2% HalogensNonHaloStreamNON-HALOGENATED(Fuel Blending)SolventCheck->NonHaloStreamAcetone/MeOH only(Verify <1% Halogen Content)PureSolid->HaloStreamMust SegregateContaminated->HaloStreamTrace ResidueNonHaloStream->HaloStreamCompound Conc. > 2%

Figure 1: Decision logic for segregating 4,6-Dibromopyrazolo[1,5-a]pyridine waste. Note that high concentrations of the compound in non-halogenated solvents may require the entire mixture to be treated as halogenated.[1][2]

Operational Disposal Procedures

A. Solid Waste (Pure Substance)

Applicability: Expired inventory, surplus solids, or degraded samples.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as HBr (if generated via degradation) can corrode metal.[2]

  • Transfer:

    • Work inside a chemical fume hood.[2]

    • Dampen a paper towel with water to wipe up residual dust; place this towel into the same waste container.[2]

  • Labeling (The Self-Validating Step):

    • Apply a hazardous waste label immediately.[2]

    • Constituent Check: Explicitly write "4,6-Dibromopyrazolo[1,5-a]pyridine" and check the box for "Halogenated" .[1][2]

    • Validation: Verify that the "Halogenated" checkbox matches the chemical structure (Br atoms).[2] If these do not align, the label is incorrect.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents.[1][2]

  • Segregation:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Organic Solvents" carboy.[1][2]

    • If the solvent is Ethyl Acetate/Hexanes/Methanol :

      • Trace amounts (<1%): Can theoretically go to Non-Halogenated, BUT operational best practice dictates putting all mixtures containing brominated aromatics into the Halogenated stream to eliminate risk of regulatory violation.[1][2]

  • pH Check: If the reaction involved acidic conditions, neutralize the waste to pH 6–8 before adding to the solvent carboy to prevent drum pressurization.

C. Contaminated Debris (Solid)

Applicability: Weigh boats, pipettes, gloves, and silica gel.[1][2]

  • Double Bagging: Place sharp items (pipettes) in a puncture-proof container first.[1][2]

  • Silica Gel: Silica used to purify this compound must be disposed of as Hazardous Solid Waste , not general trash.[1][2] The adsorbed brominated compound can leach into groundwater if landfilled.[2]

Emergency Spill Management

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]

  • PPE: Don nitrile gloves (double gloved), lab coat, and safety goggles.[2] If dust is visible in the air, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1][2][5] Cover with wet paper towels or use a HEPA-filter vacuum dedicated to hazardous chemicals.[2]

    • Liquids: Absorb with vermiculite or a commercial solvent spill pad.[1][2]

  • Disposal: Place all cleanup materials into a clear heavy-duty plastic bag, seal it, and label it as "Hazardous Waste: Debris contaminated with Brominated Pyrazolopyridine."

References & Regulatory Grounding[1][2][3][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] (Defines hazardous waste characteristics and P/U lists).

  • Fisher Scientific. Safety Data Sheet: Pyrazolo[1,5-a]pyridine derivatives.[1][2] (Provides baseline toxicological data for the scaffold).

  • PubChem. Compound Summary: 5-Bromopyrazolo[1,5-a]pyridine (Analogous Hazard Data).[1][2][6] National Library of Medicine.[2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromopyrazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
4,6-Dibromopyrazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.